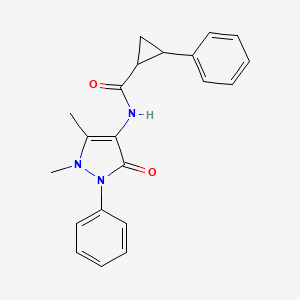
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropane carboxamide group, and multiple phenyl groups
Preparation Methods
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry:
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Analytical Chemistry: It can serve as a standard or reference material in analytical techniques such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{(3Z)-3-[3-(4-METHOXYBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can result in different chemical properties and biological activities.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-14-19(21(26)24(23(14)2)16-11-7-4-8-12-16)22-20(25)18-13-17(18)15-9-5-3-6-10-15/h3-12,17-18H,13H2,1-2H3,(H,22,25) |
InChI Key |
KCAJRXHEONXKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10964523.png)
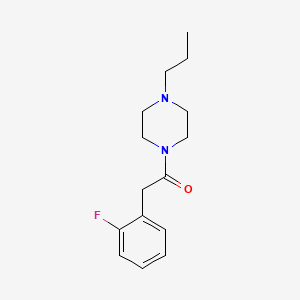
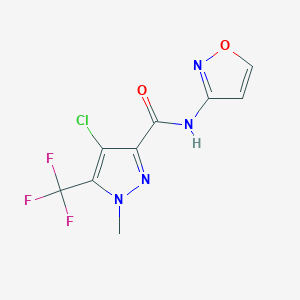
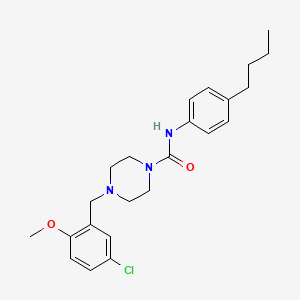
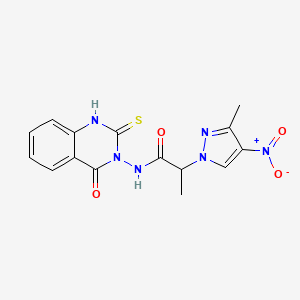
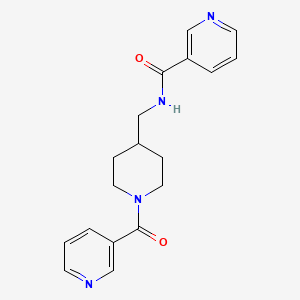
![ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10964562.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10964579.png)
![N-(2-methoxy-4-nitrophenyl)-4-[2-(propan-2-yloxy)benzyl]piperazine-1-carboxamide](/img/structure/B10964590.png)
![2-[(2,4-Dimethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964591.png)
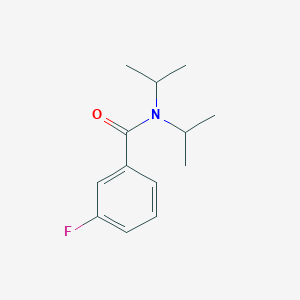
![1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10964601.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10964604.png)
